

Acipimox-13C2,15N2: A Technical Guide to Safety, Handling, and Experimental Application

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Compound of Interest

Compound Name: *Acipimox-13C2,15N2*

Cat. No.: *B12360645*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an in-depth overview of the experimental applications of **Acipimox-13C2,15N2**. The isotopically labeled nature of this compound makes it a valuable tool in metabolic research, particularly in studies involving drug metabolism and pharmacokinetics. While specific safety data for the labeled compound is not readily available, the information presented here is based on the well-documented properties of its unlabeled counterpart, Acipimox. The safety and handling procedures are expected to be identical.

Safety Data Sheet and Handling

The following tables summarize the key safety and physical property data for Acipimox. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

Table 1: Physical and Chemical Properties

Property	Value
Chemical Name	5-methylpyrazine-2-carboxylic acid 4-oxide
Synonyms	Acimus, Olbetam, Olbemox
Molecular Formula	C ₆ H ₆ N ₂ O ₃
Molecular Weight	154.12 g/mol
Melting Point	177-180 °C[1][2]
Boiling Point	539.0±45.0 °C (Predicted)[1]
Density	1.44±0.1 g/cm ³ (Predicted)[1]
Solubility	Soluble in methanol, water (100 mM), and DMSO (100 mM).[1]
Appearance	Yellow solid

Table 2: Safety and Handling Information

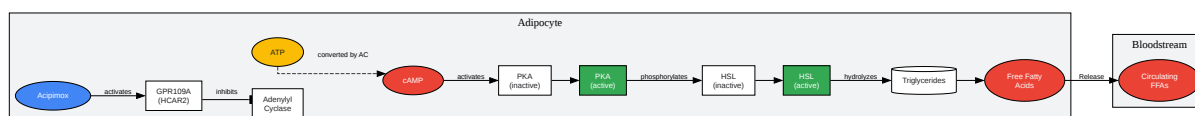
Category	Information
Hazard Codes	Xi (Irritant)[1]
Risk Statements	R36 (Irritating to eyes)[1]
Safety Statements	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[1]
GHS Hazard Statements	H319 (Causes serious eye irritation)[1]
GHS Precautionary Statements	P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]
Storage	Inert atmosphere, 2-8°C[1]
Personal Protective Equipment (PPE)	Safety glasses, gloves, lab coat

Mechanism of Action and Signaling Pathway

Acipimox is a derivative of nicotinic acid and functions as a lipid-lowering agent.[3][4][5] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[3] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), which is predominantly expressed on adipocytes.[4][6][7]

Activation of GPR109A by Acipimox initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), a key enzyme in the lipolytic pathway.[8] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[3][8] By inhibiting PKA, Acipimox prevents the activation of HSL, thereby reducing the release of FFAs from adipose tissue into the bloodstream.[3][8]

The decrease in circulating FFAs has several downstream effects. With fewer FFAs available to the liver, the synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL) are reduced.[3][4] This subsequently leads to lower levels of low-density lipoprotein (LDL) cholesterol.[3] Acipimox has also been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is not fully understood.[3][4]



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Caption: Signaling pathway of Acipimox in an adipocyte.

Experimental Protocols

Acipimox is frequently used in metabolic research to acutely suppress free fatty acid levels. The following protocols are synthesized from methodologies reported in clinical and preclinical studies.

Protocol 1: Acute FFA Suppression in Human Metabolic Studies

This protocol is designed for investigating the acute metabolic effects of Acipimox in human subjects.

1. Subject Preparation:

- Subjects should fast overnight for a minimum of 10-12 hours prior to the study.
- Water intake is permitted.
- Subjects should avoid strenuous exercise for 24 hours before the study.
- A baseline blood sample is collected to determine fasting levels of FFAs, glucose, and insulin.

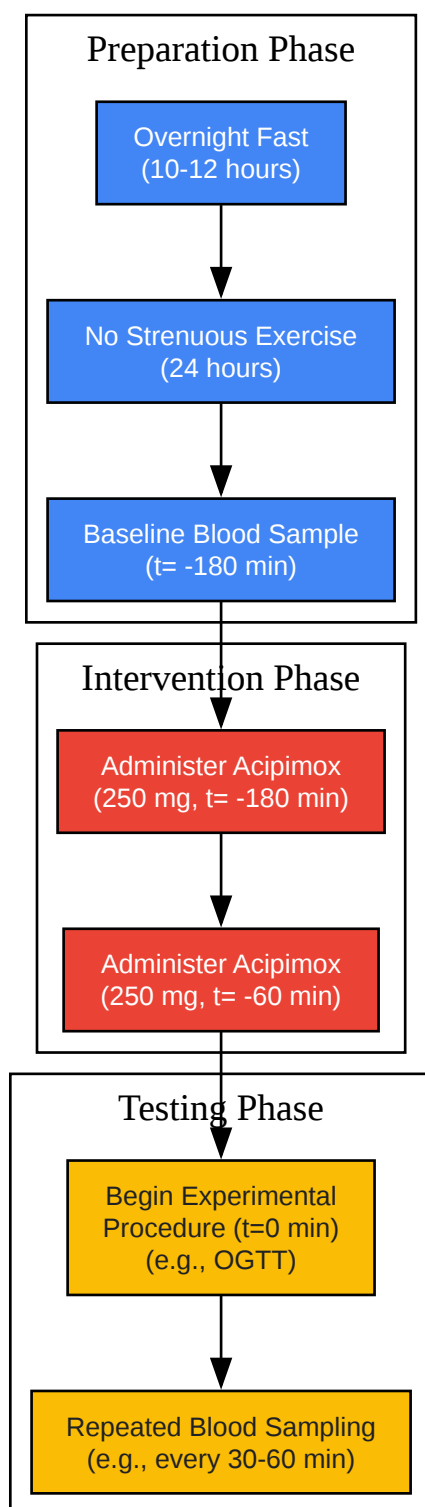
2. Acipimox Administration:

- For acute suppression of FFAs, a single oral dose of 250 mg of Acipimox is typically administered.[\[9\]](#)[\[10\]](#)
- To maintain sustained suppression for specific experimental designs (e.g., during an oral glucose tolerance test), a second 250 mg dose may be given.[\[9\]](#) A common schedule is to administer the doses at -180 minutes and -60 minutes before the start of the experimental procedure.[\[9\]](#)

3. Blood Sampling:

- An intravenous catheter should be inserted for repeated blood sampling.

- Blood samples for FFA analysis are collected at baseline (time 0) and at regular intervals (e.g., every 30 or 60 minutes) following Acipimox administration for the duration of the experiment.



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Caption: Workflow for acute FFA suppression in human studies.

Protocol 2: In Vivo Study of Lipolysis Inhibition in a Murine Model

This protocol is adapted from studies investigating the effects of Acipimox on lipolysis in mice.

1. Animal Model:

- Male C57BL/6 mice are commonly used.
- Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

2. Acipimox Administration:

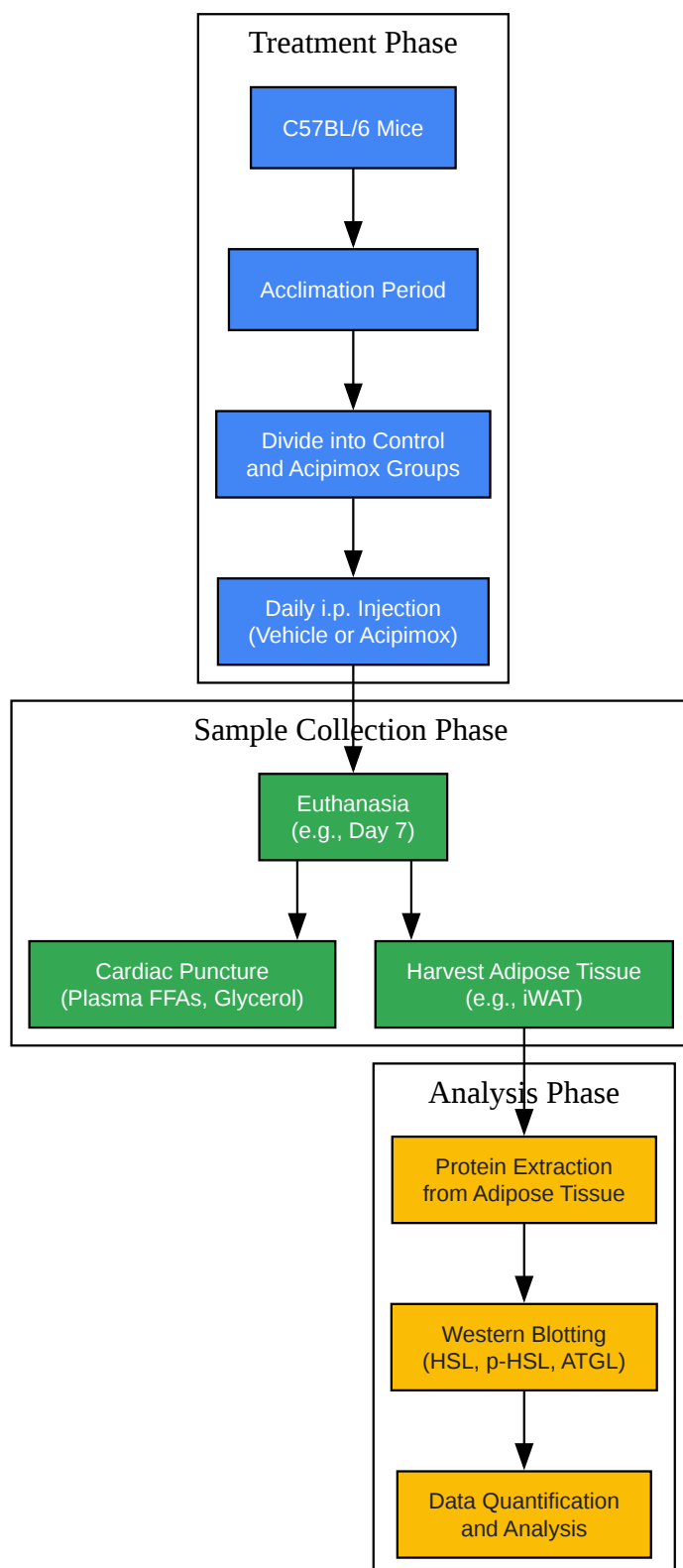
- Acipimox is dissolved in a suitable vehicle (e.g., saline).
- Mice are treated with Acipimox via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).
- A control group receives vehicle-only injections.

3. Tissue and Blood Collection:

- At a predetermined time point after injection (e.g., 7 days for chronic studies), mice are euthanized.[\[11\]](#)
- Blood is collected via cardiac puncture for the analysis of plasma FFA and glycerol concentrations.[\[11\]](#)
- Adipose tissue depots (e.g., inguinal white adipose tissue - iWAT) are harvested for further analysis.

4. Tissue Analysis (Western Blotting):

- Protein is extracted from the harvested adipose tissue.
- Protein concentrations are determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against key lipolytic enzymes such as total HSL, phosphorylated HSL (p-HSL), and adipose triglyceride lipase (ATGL).[\[11\]](#)
- After washing, the membrane is incubated with a secondary antibody.
- Protein bands are visualized using an appropriate detection system.



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Caption: Workflow for in vivo lipolysis inhibition study in mice.

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